molecular formula C4H2BrNO2S B1283395 4-Bromo-1,3-thiazole-2-carboxylic acid CAS No. 88982-82-5

4-Bromo-1,3-thiazole-2-carboxylic acid

Cat. No.: B1283395
CAS No.: 88982-82-5
M. Wt: 208.04 g/mol
InChI Key: AYUAEJPYEJEHJN-UHFFFAOYSA-N
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Description

4-Bromo-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a bromine atom at the fourth position and a carboxylic acid group at the second position of the thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid typically involves the bromination of 1,3-thiazole-2-carboxylic acid. One common method includes the reaction of 1,3-thiazole-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted thiazole derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Alcohols and aldehydes.

Scientific Research Applications

4-Bromo-1,3-thiazole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-thiazole-2-carboxylic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of the bromine atom and the carboxylic acid group allows for specific interactions with target molecules, enhancing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,3-thiazole-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s unique structure allows for the formation of a wide range of derivatives with diverse applications in various fields .

Properties

IUPAC Name

4-bromo-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUAEJPYEJEHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568549
Record name 4-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-82-5
Record name 4-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,3-thiazole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solution of 2,4-dibromothiazole (50 g, 207 mmol, 1.0 eq.) in Et2O (1000 mL) was added n-BuLi (90 mL, 2.5 M, 1.1 eq.) at −78° C. dropwise and it was stirred for one hour. The reaction solution was poured into dry CO2 at −78° C. and the reaction mixture was warmed to the room temperature. TLC and LCMS showed the reaction was complete. It was quenched with water (100 ml). The Et2O phase was removed. The aqueous phase was adjusted to pH to 2-3 and extracted with ethyl acetate. The organic phase was dried, filtered and concentrated to obtain 4-bromothiazole-2-carboxylic acid. 1HNMR (400 MHz, DMSO): δ 8.23 (1H, s).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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